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Introduction
Sodium N-lauroylsarcosinate, also known as Sarkosyl, is an anionic surfactant widely utilized

in life sciences research for the disruption of cell membranes and the solubilization of proteins.

[1][2] As a milder detergent than sodium dodecyl sulfate (SDS) but stronger than non-ionic

detergents like Triton™ X-100, Sarkosyl offers a unique balance of solubilization efficiency and

preservation of protein structure, making it a valuable tool for a variety of applications.[3][4]

These notes provide detailed formulations, protocols, and data for the use of Sarkosyl-

containing lysis buffers in protein and nucleic acid extraction.

Key Applications
Sarkosyl-based lysis buffers are versatile and can be adapted for numerous applications,

including:

Solubilization of proteins from inclusion bodies: Sarkosyl is particularly effective at

solubilizing aggregated proteins from bacterial inclusion bodies, often yielding natively folded

and active proteins.[5]

Protein extraction for immunoassays: These buffers are compatible with downstream

applications such as Western blotting and immunoprecipitation (IP), although optimization

may be required to preserve sensitive antibody-antigen interactions.
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DNA and RNA extraction: Sarkosyl is a common component in lysis buffers for nucleic acid

purification, where it helps to denature proteins and prevent foaming.[1]

Formulation of Sarkosyl-Based Lysis Buffers
The optimal composition of a Sarkosyl-containing lysis buffer will depend on the cell type and

the intended downstream application. Below are several formulations for common uses.
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Buffer Name Application Component
Final

Concentration
Purpose

Sarkosyl Lysis

Buffer (General

Protein

Extraction)

Mammalian &

Bacterial Cells
Tris-HCl (pH 7.5) 50 mM Buffering agent

NaCl 150 mM
Maintains ionic

strength

Sodium N-

lauroylsarcosinat

e

0.5 - 2.0% (w/v)
Detergent for cell

lysis

Protease

Inhibitor Cocktail
1X

Prevents protein

degradation

Phosphatase

Inhibitor Cocktail
1X

Preserves

protein

phosphorylation

Inclusion Body

Solubilization

Buffer

Bacterial

Inclusion Bodies
Tris-HCl (pH 8.0) 50 mM Buffering agent

NaCl 300 mM
Maintains ionic

strength

Sodium N-

lauroylsarcosinat

e

1.0 - 10% (w/v)

Solubilizes

aggregated

proteins

Dithiothreitol

(DTT)
5 mM Reducing agent

RNA Lysis Buffer

(Solution D)

Mammalian Cells

& Tissues

Guanidinium

Thiocyanate
4 M

Chaotropic

agent, denatures

proteins

Sodium Citrate

(pH 7.0)
25 mM Buffering agent
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Sodium N-

lauroylsarcosinat

e

0.5% (w/v)

Detergent,

inactivates

RNases

2-

Mercaptoethanol
0.1 M

Reducing agent,

inactivates

RNases

Experimental Protocols
Protocol 1: Total Protein Extraction from Mammalian
Cells for Western Blotting
This protocol is designed for the lysis of adherent mammalian cells in a 10 cm dish.

Preparation:

Place the cell culture dish on ice and wash the cells twice with 5 mL of ice-cold phosphate-

buffered saline (PBS).

Aspirate the PBS completely.

Prepare 500 µL of ice-cold Sarkosyl Lysis Buffer (General Protein Extraction formulation

with 1% Sarkosyl) and add fresh protease and phosphatase inhibitors.

Cell Lysis:

Add the 500 µL of ice-cold lysis buffer to the dish.

Using a cell scraper, scrape the cells off the dish and gently transfer the cell suspension

into a pre-chilled 1.5 mL microcentrifuge tube.

Incubate the lysate on ice for 20-30 minutes, vortexing briefly every 10 minutes.

Clarification:

To shear genomic DNA and reduce viscosity, sonicate the lysate on ice. Use short bursts

(e.g., three 10-second bursts) to prevent overheating and protein denaturation.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collection and Storage:

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge

tube.

Determine the protein concentration using a BCA or Bradford protein assay.

The lysate can be used immediately or stored at -80°C for long-term use.

Protocol 2: Solubilization of Recombinant Proteins from
Bacterial Inclusion Bodies
This protocol is for a bacterial cell pellet derived from a 1 L culture.

Initial Lysis and Inclusion Body Isolation:

Resuspend the bacterial cell pellet in a standard lysis buffer (e.g., 50 mM Tris-HCl, 150

mM NaCl, pH 8.0) without Sarkosyl.

Lyse the cells using sonication or a French press.

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the inclusion bodies.

Discard the supernatant.

Wash the pellet with the same buffer containing a mild non-ionic detergent (e.g., 1%

Triton™ X-100) to remove membrane contaminants. Centrifuge again and discard the

supernatant.

Solubilization:

Resuspend the washed inclusion body pellet in 5-10 mL of Inclusion Body Solubilization

Buffer. The concentration of Sarkosyl can be optimized (start with 1.5% and increase if

necessary).[6]

Incubate at room temperature for 1-2 hours with gentle agitation (e.g., on a rotator).
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Clarification:

Centrifuge the solubilized sample at 15,000 x g for 20 minutes at 4°C to pellet any

remaining insoluble material.

Downstream Processing:

The supernatant containing the solubilized protein is now ready for downstream

purification. It is often necessary to remove or reduce the concentration of Sarkosyl by

dialysis or dilution to ensure compatibility with chromatography resins or to allow for

protein refolding.

Quantitative Data and Downstream Compatibility
The choice of lysis buffer can significantly impact protein yield and compatibility with

subsequent assays. While Sarkosyl is a powerful solubilizing agent, its denaturing properties,

though milder than SDS, should be considered.

Table 2: Comparison of Protein Yield with Different Lysis Buffers

Lysis Buffer Cell Type
Total Protein Yield
(µg/mL)

Reference

RIPA Buffer
Human Breast Cancer

Tissue
~1800 [7]

CytoBuster™
Human Breast Cancer

Tissue
~1200 [7]

Homemade Buffer Not Specified 0.31 - 0.85 [1]

RIPA Buffer Not Specified 0.23 - 0.51 [1]

Note: This table is a compilation from multiple sources and direct comparison should be made

with caution as experimental conditions vary. The "Homemade Buffer" in the study by Caldara

et al. (2022) was not specified to contain Sarkosyl but demonstrates the variability in protein

yield based on buffer composition.
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For applications such as immunoprecipitation, the concentration of Sarkosyl may need to be

optimized, as high concentrations can disrupt antibody-antigen binding. It is often

recommended to use milder detergents like NP-40 or Triton™ X-100 for IP, or to dilute the

Sarkosyl-containing lysate before adding the antibody.[8]

Visualizations
Mitogen-Activated Protein Kinase (MAPK) Signaling
Pathway
The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation,

and stress responses. Analysis of this pathway often involves detecting the phosphorylation

status of key kinases like ERK, JNK, and p38 using Western blotting. The choice of lysis buffer

is crucial to preserve these phosphorylation events and protein-protein interactions. A Sarkosyl-

based buffer can be effective, but care must be taken to include phosphatase inhibitors.
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Caption: A simplified diagram of the MAPK/ERK signaling pathway.
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Experimental Workflow: Western Blotting
The following diagram illustrates a typical workflow from cell lysis to the detection of a target

protein by Western blotting.
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Caption: A typical experimental workflow for Western blotting.
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Conclusion
Sodium N-lauroylsarcosinate is a highly effective detergent for cell lysis and protein

solubilization. Its unique properties make it particularly useful for challenging applications such

as the extraction of proteins from inclusion bodies. By carefully selecting the buffer formulation

and optimizing the protocol, researchers can successfully employ Sarkosyl-based lysis buffers

for a wide range of downstream applications, from immunoassays to nucleic acid analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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